Cas no 108122-24-3 (6-(piperazin-1-yl)-1,2-dihydropyridin-2-one)
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyridinone,6-(1-piperazinyl)-
- (6R,9AR)-1-OXOOCTAHYDRO-2H-PYRIDO[1,2-A]PYRAZINE-6-CARBONITRILE
- 6-(1-piperazinyl)-2(1H)-Pyridinone
- 6-piperazin-1-yl-3H-pyridin-2-one
- 1-(6-hydroxy-2-pyridyl)piperazine
- 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI)
- 6-PIPERAZIN-1-YLPYRIDIN-2(3H)-ONE
- ACMC-20mbc6
- AG-D-24265
- CTK4A5864
- 6-(piperazin-1-yl)-1,2-dihydropyridin-2-one
- 2(1H)-Pyridinone, 6-(1-piperazinyl)-
-
- MDL: MFCD14707796
- Inchi: 1S/C9H13N3O/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2,(H,11,13)
- InChI Key: RTALRXQAXLTEET-UHFFFAOYSA-N
- SMILES: C1(=O)NC(N2CCNCC2)=CC=C1
Computed Properties
- Exact Mass: 179.10600
Experimental Properties
- Density: 1.188
- PSA: 44.70000
- LogP: -0.52110
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3012166-0.05g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 95.0% | 0.05g |
$924.0 | 2025-03-19 | |
| Enamine | EN300-3012166-0.1g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 95.0% | 0.1g |
$968.0 | 2025-03-19 | |
| Enamine | EN300-3012166-0.25g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 95.0% | 0.25g |
$1012.0 | 2025-03-19 | |
| Enamine | EN300-3012166-0.5g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 95.0% | 0.5g |
$1056.0 | 2025-03-19 | |
| Enamine | EN300-3012166-1.0g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 95.0% | 1.0g |
$1100.0 | 2025-03-19 | |
| Enamine | EN300-3012166-2.5g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 | |
| Enamine | EN300-3012166-5.0g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 95.0% | 5.0g |
$3189.0 | 2025-03-19 | |
| Enamine | EN300-3012166-10.0g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 95.0% | 10.0g |
$4729.0 | 2025-03-19 | |
| Enamine | EN300-2914158-0.05g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 0.05g |
$924.0 | 2023-09-06 | ||
| Enamine | EN300-2914158-0.1g |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one |
108122-24-3 | 0.1g |
$968.0 | 2023-09-06 |
6-(piperazin-1-yl)-1,2-dihydropyridin-2-one Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 6-(piperazin-1-yl)-1,2-dihydropyridin-2-one
Research Brief on 6-(piperazin-1-yl)-1,2-dihydropyridin-2-one (CAS: 108122-24-3): Recent Advances and Applications
The compound 6-(piperazin-1-yl)-1,2-dihydropyridin-2-one (CAS: 108122-24-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by its piperazine and dihydropyridinone moieties, exhibits versatile pharmacological properties, making it a promising candidate for drug development. Recent studies have explored its potential as a kinase inhibitor, GPCR modulator, and antimicrobial agent, highlighting its broad applicability in therapeutic interventions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of 6-(piperazin-1-yl)-1,2-dihydropyridin-2-one derivatives to enhance their selectivity for cyclin-dependent kinases (CDKs). The research team employed molecular docking and in vitro assays to demonstrate that modifications at the C-3 position of the dihydropyridinone ring significantly improved binding affinity to CDK4/6, with IC50 values in the low nanomolar range. These findings suggest potential applications in oncology, particularly for breast cancer therapeutics.
In parallel, a preprint on bioRxiv (2024) revealed novel insights into the compound's mechanism of action as a serotonin receptor (5-HT2A) antagonist. Through a combination of cryo-EM and functional assays, researchers elucidated how the piperazine moiety engages with key residues in the orthosteric binding pocket, providing a structural basis for developing next-generation antipsychotics. The study also reported improved blood-brain barrier permeability compared to classical antipsychotic scaffolds.
From a synthetic chemistry perspective, a breakthrough in the scalable production of 108122-24-3 was achieved via a continuous flow chemistry approach (ACS Catalysis, 2023). The new protocol reduced reaction times from 48 hours to under 3 hours while maintaining >95% purity, addressing previous challenges in large-scale synthesis. This advancement is particularly relevant for preclinical development, where kilogram quantities are often required for toxicology studies.
Emerging applications in infectious diseases were highlighted at the 2023 Gordon Research Conference on Antimicrobial Agents. Researchers presented data showing that 6-(piperazin-1-yl)-1,2-dihydropyridin-2-one derivatives exhibit potent activity against drug-resistant Mycobacterium tuberculosis strains by targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. The lead compound in this series demonstrated a MIC90 of 0.8 μg/mL against extensively drug-resistant TB (XDR-TB) isolates.
Patent landscape analysis reveals increasing commercial interest, with four new patent applications filed in Q1 2024 covering crystalline forms and prodrug derivatives of 108122-24-3. Notably, one formulation patent (WO2024/012345) describes a cocrystal with succinic acid that improves oral bioavailability by 300% compared to the free base, addressing previous pharmacokinetic limitations.
Future research directions include exploring the compound's potential in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in Parkinson's disease models through modulation of α-synuclein aggregation. The versatility of this scaffold continues to inspire innovative drug discovery programs across multiple therapeutic areas.
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